

ATTO 565 Maleimide: Application Notes and Protocols for STED Microscopy

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Compound of Interest

Compound Name: ATTO 565 maleimide

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This document provides a detailed guide for the use of **ATTO 565 maleimide**, a high-performance fluorescent dye, in Stimulated Emission Depletion (STED) microscopy. ATTO 565, a rhodamine-based dye, is exceptionally well-suited for super-resolution imaging due to its strong absorption, high fluorescence quantum yield, and remarkable photostability.^{[1][2][3][4]} Its maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.^{[1][5]}

Introduction to ATTO 565 for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanoscale resolution.^{[6][7][8]} The principle of STED microscopy relies on selectively deactivating fluorophores at the periphery of the excitation focus with a second, doughnut-shaped laser beam (the STED beam).^{[9][10]} This effectively narrows the area from which fluorescence is emitted, leading to a significant improvement in resolution.^[6]

The choice of fluorophore is critical for successful STED imaging. An ideal STED dye must exhibit high photostability to withstand the high laser powers used, a high fluorescence quantum yield for a strong signal, and absorption and emission spectra compatible with available STED laser lines.^[4] ATTO 565 possesses these key characteristics, making it an excellent probe for STED microscopy.^{[4][11][12]}

Photophysical and Chemical Properties of ATTO 565

The key characteristics of **ATTO 565 maleimide** are summarized in the table below, providing essential data for experimental design.

Property	Value	Reference
Maximum Excitation (λ_{abs})	564 nm	[1][4][11]
Maximum Emission (λ_{fl})	590 nm	[1][4][11]
Molar Absorptivity (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][4][13]
Fluorescence Quantum Yield (η_{fl})	90%	[1][4][13]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[1][11]
Molecular Weight (MW)	733 g/mol	[1]
Reactive Group	Maleimide	[1]
Target Moiety	Thiol (Sulfhydryl) groups	[1][5]

Experimental Protocols

This section provides detailed protocols for labeling proteins with **ATTO 565 maleimide** and preparing biological samples for STED microscopy.

Protein Labeling with ATTO 565 Maleimide

This protocol describes the covalent attachment of **ATTO 565 maleimide** to proteins containing free thiol groups.

Materials:

- Protein of interest (50–100 μM in a suitable buffer)
- ATTO 565 maleimide**

- Reaction Buffer: 10–100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5.[\[1\]](#) Avoid amine-containing buffers if not targeting amines.
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[\[1\]](#)
- Quenching reagent: Low molecular weight thiol (e.g., glutathione, β -mercaptoethanol).[\[1\]](#)
- Purification column: Gel filtration column (e.g., Sephadex G-25).[\[5\]](#)[\[14\]](#)
- Anhydrous, amine-free DMSO or DMF to dissolve the dye.[\[14\]](#)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 50–100 μ M.[\[1\]](#)
 - If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[\[1\]](#)
 - If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[\[1\]](#)
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 565 maleimide** in anhydrous, amine-free DMSO or DMF to create a stock solution.[\[14\]](#)
- Labeling Reaction:
 - Add a 10–20 molar excess of the dissolved **ATTO 565 maleimide** to the protein solution while gently stirring.[\[1\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[\[1\]](#)
- Quenching and Purification:

- To stop the reaction, add a low molecular weight thiol to consume any excess maleimide.
[\[1\]](#)
- Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).[\[5\]](#)[\[14\]](#)

Sample Preparation for STED Microscopy: Immunofluorescence

This protocol outlines the steps for immunofluorescent labeling of cellular targets for STED imaging.

Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: e.g., 4% paraformaldehyde in PBS
- Permeabilization Buffer: e.g., 0.1% Triton X-100 in PBS
- Blocking Buffer: e.g., 5% Bovine Serum Albumin (BSA) in PBS
- Primary antibody specific to the target protein
- ATTO 565-labeled secondary antibody (prepared as in 3.1 or purchased)
- Mounting medium with an appropriate refractive index for STED microscopy.

Procedure:

- Cell Culture and Fixation:
 - Grow cells to 50-80% confluency on coverslips.
 - Wash the cells gently with PBS.

- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilization:
 - If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
 - Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.
 - Dilute the ATTO 565-labeled secondary antibody in Blocking Buffer.
 - Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBS.
- Mounting:
 - Mount the coverslip onto a microscope slide using a mounting medium optimized for STED microscopy. Ensure the refractive index of the mounting medium matches that of the immersion oil of the objective lens.

STED Microscopy Imaging Protocol

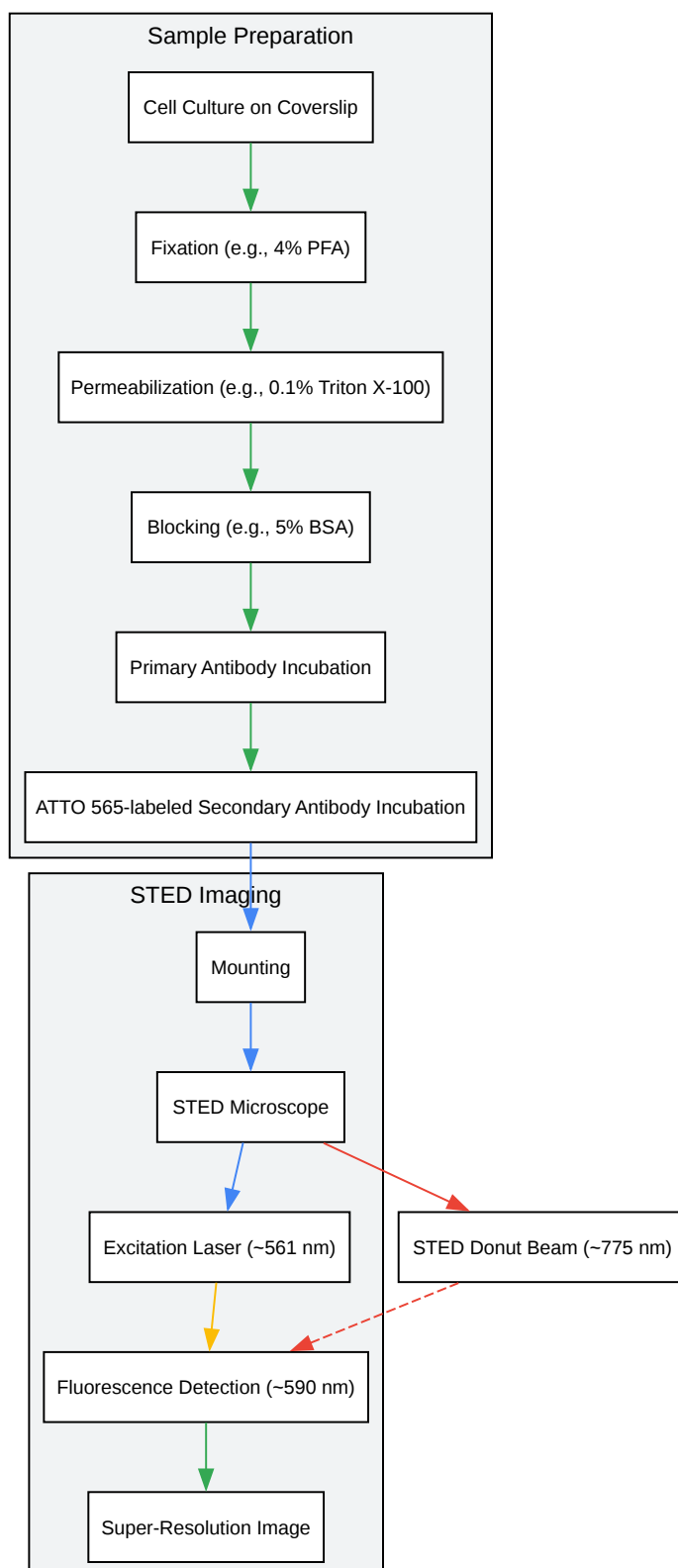
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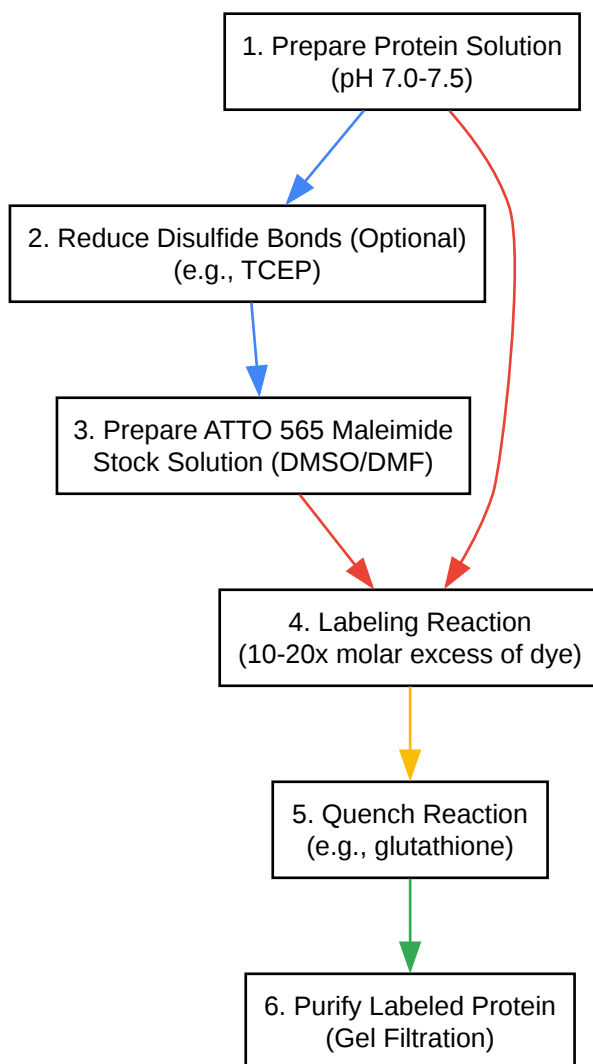
- A STED microscope equipped with an excitation laser suitable for ATTO 565 (e.g., ~561 nm) and a STED laser with a wavelength in the red-shifted emission range of the dye (e.g., ~775 nm is commonly used for dyes in this spectral range).[15]

Imaging Parameters:

- Excitation Laser: Use a laser line close to the absorption maximum of ATTO 565 (~564 nm). [1]
- STED Laser: A laser with a wavelength of around 775 nm is suitable for depleting the fluorescence of ATTO 565.[15]
- Laser Power: The excitation laser power should be kept low to minimize photobleaching. The STED laser power will determine the achievable resolution; higher STED power generally leads to better resolution, but also increases the risk of phototoxicity and photobleaching. Optimize the STED laser power for your specific sample and desired resolution.
- Detection: Set the detection window to collect the fluorescence emission of ATTO 565 (peak at ~590 nm).[1]
- Pixel Size and Dwell Time: Adjust the pixel size and dwell time to satisfy the Nyquist sampling criterion for the expected resolution.

Visualizations





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